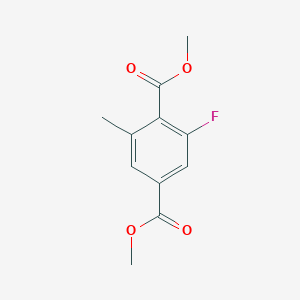
Dimethyl 2-fluoro-6-methylterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl terephthalate (DMT) is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . It is a white solid that melts to give a distillable colorless liquid .
Synthesis Analysis
DMT has been produced in a number of ways. Conventionally, and still of commercial value, is the direct esterification of terephthalic acid. Alternatively, it can be prepared by alternating oxidation and methyl-esterification steps from p-xylene via methyl p-toluate (PT) .Molecular Structure Analysis
The molecular formula of DMT is C10H10O4 . It has an average mass of 212.174 Da and a monoisotopic mass of 212.048492 Da .Chemical Reactions Analysis
The method for the production of DMT from p-xylene (PX) and methanol consists of a multistep process involving both oxidation and esterification .Physical And Chemical Properties Analysis
DMT is a white solid that melts to give a distillable colorless liquid . It has a molar mass of 194.186 g/mol .Aplicaciones Científicas De Investigación
Catalytic Synthesis
Research on metal-impregnated beta zeolite and MCM-41 catalysts demonstrates the catalytic efficiency in methylation reactions, which are crucial for synthesizing industrially important chemicals like 2,6-Dimethylnaphthalene (DMN), used in producing high-performance polyesters such as polyethylenenaphthalate (Güleç et al., 2018; Niftaliyeva et al., 2020)^1^^2^. This highlights the potential for using similar compounds in catalysis and materials science for synthesizing advanced materials.
Fluorescence and Imaging
The development of fluorescent probes based on naphthalene derivatives, like Dimethyl-2,5-bis(4-methoxyphenylamino)terephthalate (DBMPT), for bioimaging and studying cellular processes showcases the utility of such compounds in biological and medical research (Rakshit et al., 2020)^3^. The ability of these compounds to form aggregates with distinct fluorescence properties can be leveraged in designing new imaging agents and studying biological phenomena at the molecular level.
Environmental Sensing and Monitoring
Research on time-resolved fluoroimmunoassays using antigenic derivatives of phthalate esters, including compounds structurally related to Dimethyl 2-fluoro-6-methylterephthalate, illustrates the capability of these chemicals in environmental monitoring and detection of pollutants (Ius et al., 1993)^4^. Such applications underscore the importance of these compounds in developing analytical methods for environmental protection and assessment.
Polymer Research and Development
Studies on the crystallization behavior of poly(ethylene terephthalate) induced by organic salts and the synthesis of copolymers incorporating naphthalene dicarboxylate units reveal the role of similar chemical entities in polymer science (Legras et al., 1986; Jones et al., 1999)^5^^6^. These studies contribute to understanding how modifications at the molecular level can influence polymer properties and facilitate the development of materials with tailored characteristics.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2-fluoro-6-methylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)5-8(12)9(6)11(14)16-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQFNVXBAVHUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

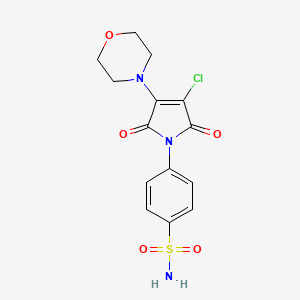
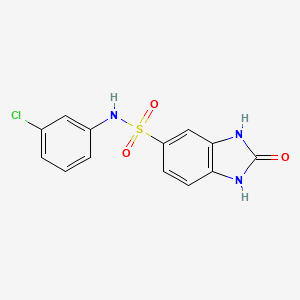
![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)
![5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2708767.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708769.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2708770.png)
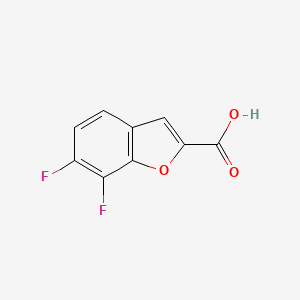
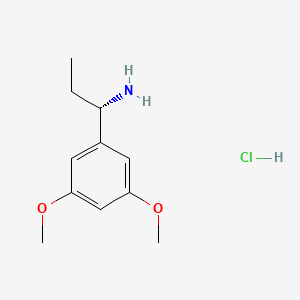
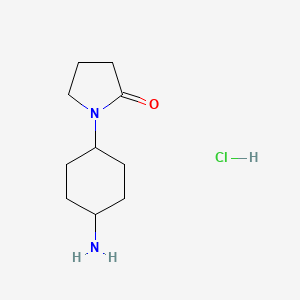
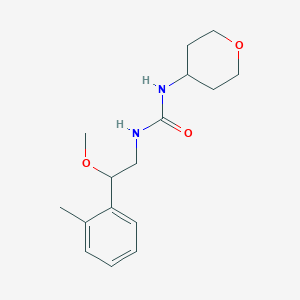
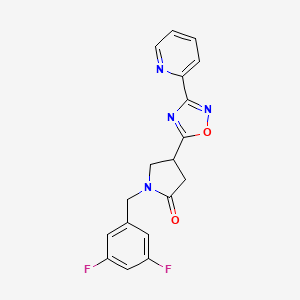
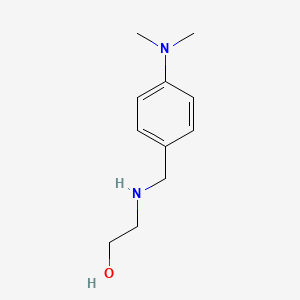
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)